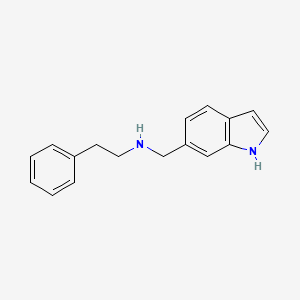![molecular formula C13H14N2O3 B1385276 [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid CAS No. 1234343-27-1](/img/structure/B1385276.png)
[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid
Descripción general
Descripción
The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. It also has a methoxyphenyl group attached to the pyrazole ring, which could potentially contribute to its reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or a cyclization reaction . The methoxyphenyl group could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the methoxyphenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring might participate in electrophilic substitution reactions or nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring might contribute to its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study discussed the synthesis and structure of a related compound, 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid. X-ray analysis was essential for unambiguous structure determination, highlighting the compound's crystallization properties and the conformational differences between its components (Kumarasinghe, Hruby, & Nichol, 2009).
Antimicrobial Activity
- Another study synthesized a series of compounds, including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating their antimicrobial activity. Compounds containing a methoxy group showed high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Crystallographic Properties
- A related compound, 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, was studied for its hydrogen-bonded chains. The crystallographic analysis provided insights into its molecular interactions and stability (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Catalytic and Synthesis Applications
- Research on [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, related to the compound , revealed its utility in synthesizing new amides and 1-acylpyrazole, demonstrating the compound's role in diverse chemical reactions (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).
Nonlinear Optical Properties
- A study focused on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed its nonlinear optical activity. This suggests potential applications in photonic and optoelectronic devices (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-11(7-12(16)17)13(15-14-8)9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUEYMQURKJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



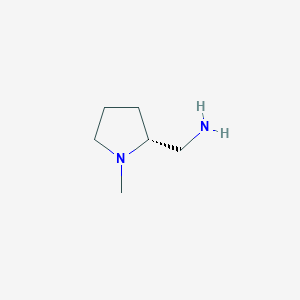
![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)
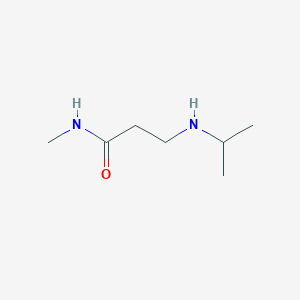
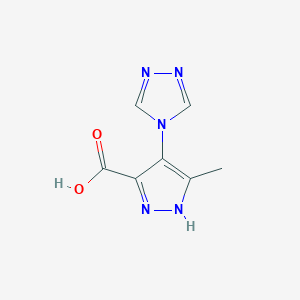
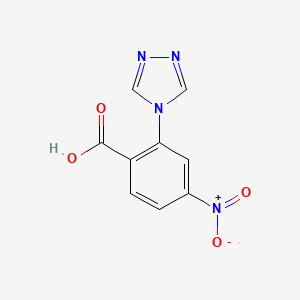
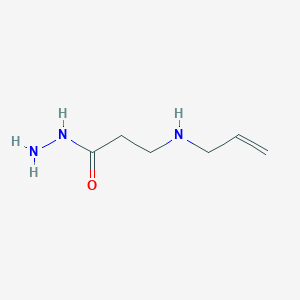
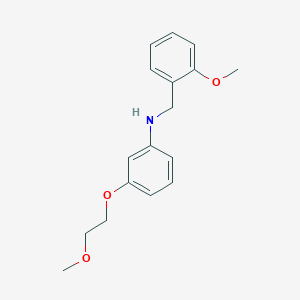
![3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385207.png)
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
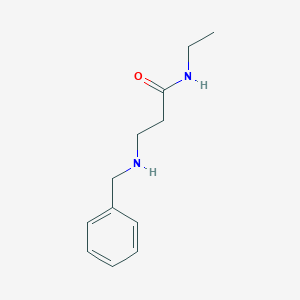
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)
